3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine
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Overview
Description
The compound “3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. This particular compound has a benzenesulfonyl group attached at the 3-position, a chlorine atom at the 6-position, and a diethylamine group at the 4-position .
Chemical Reactions Analysis
Benzenesulfonyl chloride, a component of this compound, is known to be reactive, particularly with compounds containing N-H and O-H bonds . It’s used to prepare sulfonamides and sulfonate esters by reacting with amines and alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect those of its structural components. For example, benzenesulfonyl chloride is a colorless viscous oil that reacts with water .Scientific Research Applications
Derivatization and Detection of Amines
The derivatization of primary and secondary aliphatic amines with benzenesulfonyl chloride for their determination in waste and surface water demonstrates the utility of benzenesulfonyl derivates in environmental analysis. This approach allows for the sensitive detection of these compounds at sub-parts per billion levels using gas chromatography-mass spectrometry (GC-MS) (Sacher, Lenz, & Brauch, 1997).
Synthesis of Quinolinesulfonamides
The synthesis and amination of 4-chloro-3-quinolinesulfonyl chloride to produce 4-chloro-3-quinolinesulfonamides highlight the compound's role in chemical synthesis, offering pathways to new sulfonamide derivatives with potential biological activities (Máslankiewicz & Skrzypek, 1994).
Antibacterial Agents
The preparation of new 8-nitrofluoroquinolone derivatives and investigation of their antibacterial properties, where benzenesulfonyl-based compounds serve as key intermediates, illustrates the potential of such derivatives in developing new antibiotics. These compounds show significant activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).
Catalysis in Organic Synthesis
Copper benzenesulfonate has been utilized as an effective catalyst in the synthesis of mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones, demonstrating the role of benzenesulfonyl derivatives in catalyzing cyclocondensation reactions in aqueous solutions, which points to greener and more sustainable chemical processes (Wang, Zhang, Liang, & Gao, 2012).
Mechanism of Action
Target of Action
The compound contains a benzenesulfonyl group, which is often found in drugs that inhibit enzymes . .
Mode of Action
The compound might interact with its targets through the benzenesulfonyl group. Benzenesulfonyl derivatives are known to react with compounds containing reactive N-H and O-H bonds . The exact mode of action would depend on the specific target and the environment within the target cells.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used as inhibitors in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the route of administration. For example, benzenesulfonyl chloride, a related compound, is known to be rapidly eliminated from plasma with a half-life of 8 minutes when administered intravenously .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, benzenesulfonyl chloride is known to react with compounds containing reactive N-H and O-H bonds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-22(4-2)19-16-12-14(20)10-11-17(16)21-13-18(19)25(23,24)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHXIBFUJGKKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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